molecular formula C11H9ClN2O2 B1391604 2-Chloro-4-(4-methoxyphenoxy)pyrimidine CAS No. 1208083-06-0

2-Chloro-4-(4-methoxyphenoxy)pyrimidine

Cat. No.: B1391604
CAS No.: 1208083-06-0
M. Wt: 236.65 g/mol
InChI Key: YCCIKDNPVQXGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-methoxyphenoxy)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O2 It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and fluorescent dyes . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds have been noted to inhibit levels of interleukins such as IL-2 and IL-8, which are crucial in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . These interactions at the molecular level can lead to significant biochemical changes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can exhibit potent anti-inflammatory effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, pyrimidine derivatives have been recognized as inhibitors of NF-κB and AP-1, which are involved in inflammatory responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 4-position with the 4-methoxyphenoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-(4-methoxyphenoxy)pyrimidine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

2-Chloro-4-(4-methoxyphenoxy)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-methoxyphenoxy)pyrimidine is unique due to the presence of the 4-methoxyphenoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-10-6-7-13-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCIKDNPVQXGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-methoxyphenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-methoxyphenoxy)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-methoxyphenoxy)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-methoxyphenoxy)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-methoxyphenoxy)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-methoxyphenoxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.